molecular formula C8H13NO2 B7906972 n-(2-Methoxyethyl)pent-4-ynamide

n-(2-Methoxyethyl)pent-4-ynamide

Cat. No.: B7906972
M. Wt: 155.19 g/mol
InChI Key: FRRQCHMKGPKAJI-UHFFFAOYSA-N
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Description

n-(2-Methoxyethyl)pent-4-ynamide: is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.

    Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.

Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Hydroxyethyl)pent-4-ynamide
  • n-(2-Methoxyethyl)but-3-ynamide
  • n-(2-Methoxyethyl)hex-5-ynamide

Uniqueness: : n-(2-Methoxyethyl)pent-4-ynamide stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methoxyethyl group enhances its solubility and stability compared to other ynamides .

Properties

IUPAC Name

N-(2-methoxyethyl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRQCHMKGPKAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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